molecular formula C19H21ClN2O2 B2830631 (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol CAS No. 853752-91-7

(1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol

Cat. No.: B2830631
CAS No.: 853752-91-7
M. Wt: 344.84
InChI Key: GXIVAWXCPMANBS-UHFFFAOYSA-N
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Description

The compound (1-(4-(4-chloro-3-methylphenoxy)butyl)-1H-benzo[d]imidazol-2-yl)methanol is a chemical compound with the molecular formula C19H21ClN2O2 . It has a molecular weight of 344.84 .


Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring attached to a butyl chain, which is further connected to a chloro-methylphenyl group through an ether linkage . The benzimidazole ring and the chloro-methylphenyl group are likely to contribute significantly to the compound’s reactivity and properties.


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 554.1±50.0 °C and a predicted density of 1.22±0.1 g/cm3 . Its pKa is predicted to be 13.83±0.10 .

Scientific Research Applications

Synthesis and Fluorescence Properties

A study on the synthesis and fluorescence properties of related compounds highlighted the potential of certain derivatives in coordination with Zn2+, resulting in strong fluorescence. This indicates their utility in developing fluorescent probes for Zn2+ ions, which can have applications in bioimaging and sensing technologies (Zheng Wen-yao, 2012).

Catalytic Applications

Research on molybdenum(VI) complexes with related ligands encapsulated in zeolite Y demonstrated their efficiency as reusable catalysts for the oxidation of primary alcohols and hydrocarbons. This encapsulation significantly enhances the catalytic behavior, indicating the potential for industrial applications in green chemistry (M. Ghorbanloo & Ali Maleki Alamooti, 2017).

N-Methylation and Transfer Hydrogenation

Another study reported on the use of methanol as both a C1 synthon and H2 source for selective N-methylation of amines, showcasing the role of related compounds in facilitating these reactions. This process underscores the importance of these compounds in organic synthesis, providing a cleaner and cost-effective method for producing N-methylated products and pharmaceutical agents (Naina Sarki et al., 2021).

Antihypertensive Drug Characterization

The crystal structure characterization of losartan, an antihypertensive drug, which shares structural similarities with the compound , was detailed to show the stability of its structure through intermolecular hydrogen bonding. This research provides insights into the drug's molecular interactions and stability, which are crucial for its efficacy and formulation (L. Tessler & I. Goldberg, 2004).

Corrosion Inhibition

A study on the corrosion inhibition of carbon steel in an acid medium by imidazole-based molecules, including derivatives similar to the compound of interest, demonstrated their effectiveness in protecting against corrosion. This application is significant in extending the lifespan of metal components in industrial settings (S. Costa et al., 2021).

Properties

IUPAC Name

[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O2/c1-14-12-15(8-9-16(14)20)24-11-5-4-10-22-18-7-3-2-6-17(18)21-19(22)13-23/h2-3,6-9,12,23H,4-5,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIVAWXCPMANBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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